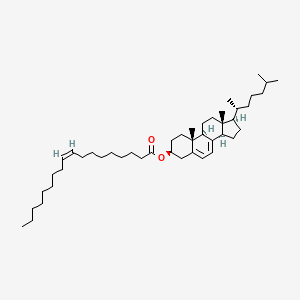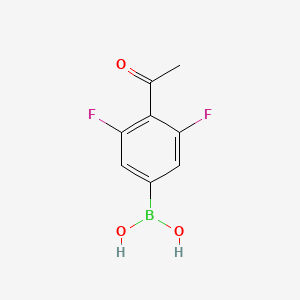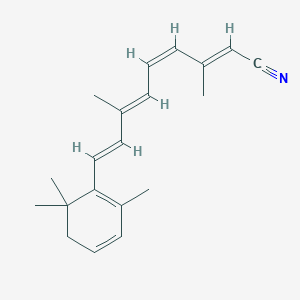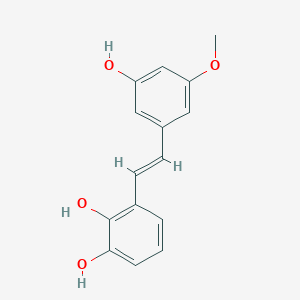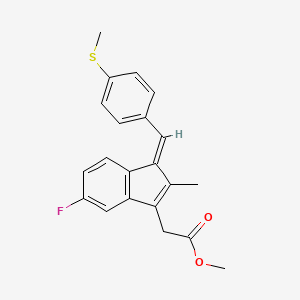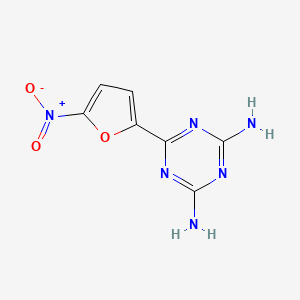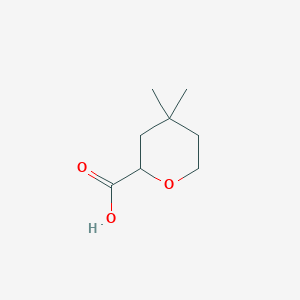
4,4-Dimethyloxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyloxane-2-carboxylic acid is an organic compound with the molecular formula C8H14O3. It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl functional group (-COOH). This compound is notable for its structural feature of having two methyl groups attached to the oxane ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyloxane-2-carboxylic acid can be achieved through various methods. One common approach involves the oxidation of 4,4-dimethyloxane-2-methanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows: [ \text{4,4-Dimethyloxane-2-methanol} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 4,4-dimethyloxane-2-methanol using a metal catalyst such as palladium or platinum. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form 4,4-dimethyloxane-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products:
Oxidation: Carbon dioxide (CO2), water (H2O)
Reduction: 4,4-Dimethyloxane-2-methanol
Substitution: Esters, amides, and other derivatives
Scientific Research Applications
4,4-Dimethyloxane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyloxane-2-carboxylic acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to the formation of bioactive metabolites.
Comparison with Similar Compounds
4,4-Dimethyloxane-2-methanol: A precursor in the synthesis of 4,4-Dimethyloxane-2-carboxylic acid.
4,4-Dimethyloxane-2-amine: An amine derivative with different reactivity and applications.
4,4-Dimethyloxane-2-ester: An ester derivative used in various chemical processes.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of two methyl groups on the oxane ring and the carboxyl functional group. These features confer distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4,4-dimethyloxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2)3-4-11-6(5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
ORLOPFMUPGFRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC(C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)

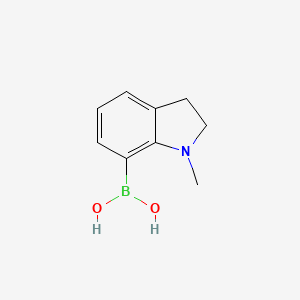
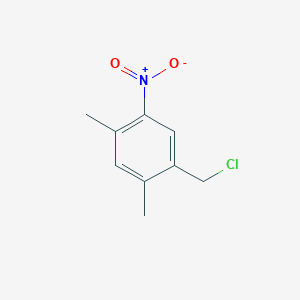
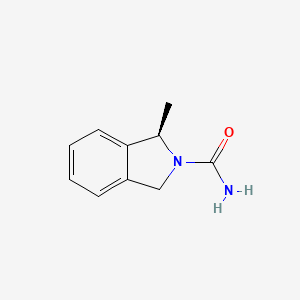
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
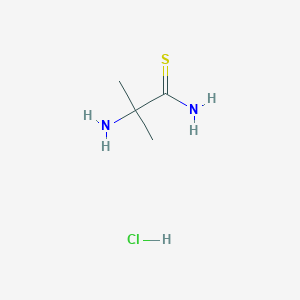
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)
